3-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests it’s an organic molecule with a benzenesulfonamide core, a fluorine atom, and a tetrahydronaphthalen-2-ylmethyl group. Benzenesulfonamides are a class of compounds widely used in medicinal chemistry due to their bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzenesulfonyl chloride with the corresponding amine . The exact methods would depend on the specific substituents and their compatibility with various reaction conditions .Molecular Structure Analysis
The molecular structure would be determined by techniques such as X-ray crystallography , NMR , and computational methods . These techniques provide information about the positions of atoms, the lengths and angles of bonds, and more .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on its functional groups. For example, the benzenesulfonamide moiety might undergo reactions typical of sulfonamides, while the fluorine atom might be displaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, pKa, etc., would be determined experimentally or predicted using computational methods .Scientific Research Applications
Photodynamic Therapy Applications
One study highlights the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Selective Detection of Ions
Another research developed a colorimetric and fluorescence probe for the selective and sensitive detection of Sn2+ in aqueous solutions. The sensing mechanism involves reduction of -C═O into -C-OH groups, indicating the probe's potential for bioimaging applications and distinguishing Sn2+ in different cell types (Ravichandiran et al., 2020).
Cyclooxygenase-2 Inhibition
Research on the design, synthesis, and structure-activity relationship of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety has shown significant COX-2 inhibitory activities. This study provides insights into the development of new analgesic and anti-inflammatory agents (Pal et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-15-6-3-7-16(10-15)23(21,22)19-12-17(20)9-8-13-4-1-2-5-14(13)11-17/h1-7,10,19-20H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQAGKSPFTWGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.